
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a methoxy group attached to the benzene ring and a phenylcyclopropylmethyl group attached to the nitrogen atom of the benzamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 1-phenylcyclopropylmethylamine.
Amidation Reaction: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acid chloride is then reacted with 1-phenylcyclopropylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-((1-phenylcyclopropyl)methyl)benzamide.
Reduction: Formation of 2-methoxy-N-((1-phenylcyclopropyl)methyl)aniline.
Substitution: Formation of 2-substituted-N-((1-phenylcyclopropyl)methyl)benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-N-((1-phenylcyclopentyl)methyl)benzamide
- 2-methoxy-N-((1-phenylcyclohexyl)methyl)benzamide
- 2-methoxy-N-((1-phenylcyclobutyl)methyl)benzamide
Uniqueness
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C18H19NO2 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
2-methoxy-N-[(1-phenylcyclopropyl)methyl]benzamide |
InChI |
InChI=1S/C18H19NO2/c1-21-16-10-6-5-9-15(16)17(20)19-13-18(11-12-18)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
TWDFCRYMFRWSPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


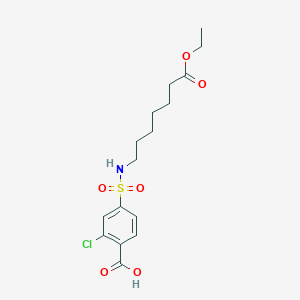

![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)
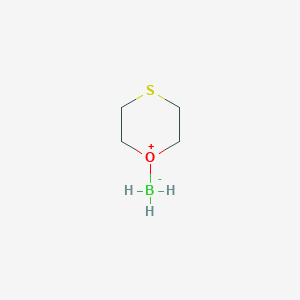
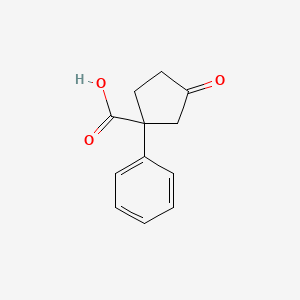
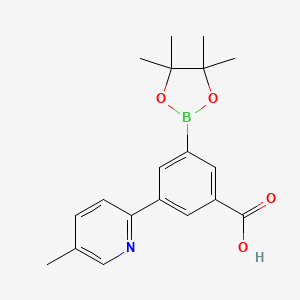
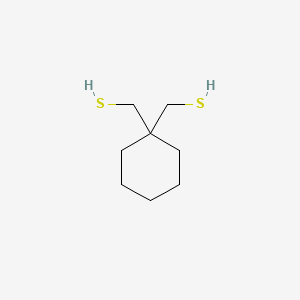
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
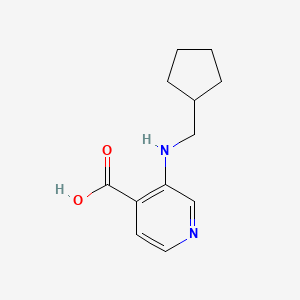
![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
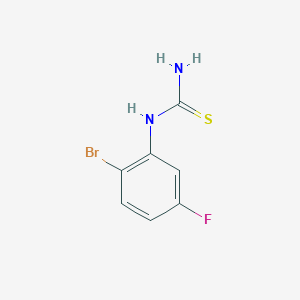
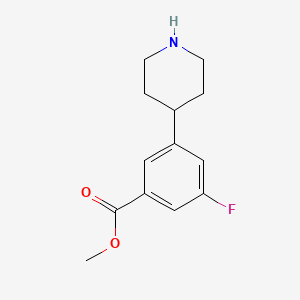

![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
